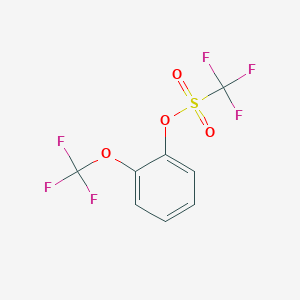
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H4F6O4S. It is known for its unique properties and applications in various fields of scientific research. The compound contains both trifluoromethoxy and trifluoromethanesulphonate groups, which contribute to its reactivity and usefulness in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-(Trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction environments helps in maintaining the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce trifluoromethoxy groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulphonate: This compound is similar in structure but contains a trimethylsilyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)phenyl trifluoromethanesulphonate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H4F6O4S |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
[2-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F6O4S/c9-7(10,11)17-5-3-1-2-4-6(5)18-19(15,16)8(12,13)14/h1-4H |
Clave InChI |
CBDRDVMEWMZWNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
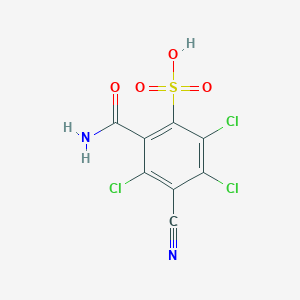
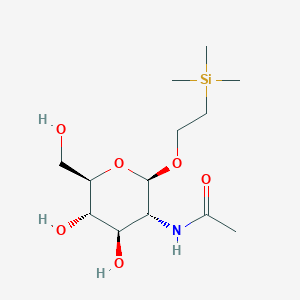
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
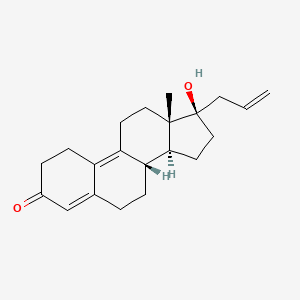


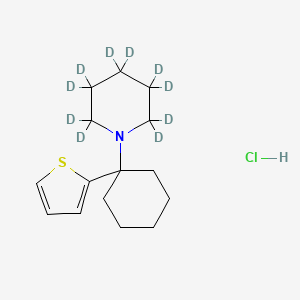
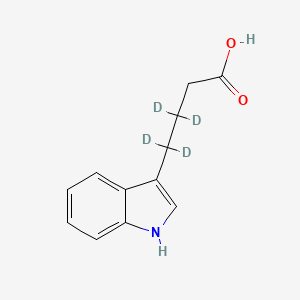

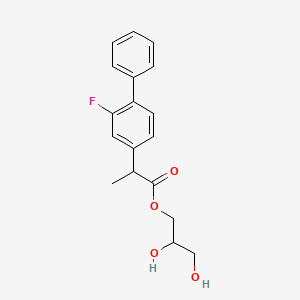
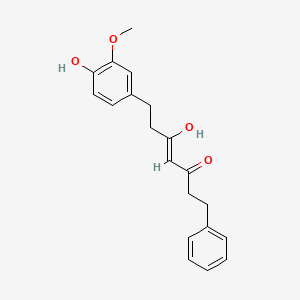
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)

